1,2-Dichloro-4-(isopropyl)-5-nitrobenzene

Medicinal Chemistry Antiviral Agents HCMV Inhibitors

Researchers executing patented HCMV quinazoline syntheses require precise 1,2-dichloro-4-isopropyl-5-nitro regiochemistry. Substitutions alter SNAr activation energies and reaction outcomes. - **Regiochemical precision**: Unique 1,2-dichloro + 5-nitro pattern; LogP 4.55 ensures C18 HPLC predictability. - **Thermal stability**: BP 308.8°C, low vapor pressure (0.00121 mmHg at 25°C) - ideal for prolonged high-T cross-couplings. - **Documented utility**: Direct precursor for anti-HCMV quinazolines per patented route. Available for R&D with full analytical traceability.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 61437-39-6
Cat. No. B12648463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-(isopropyl)-5-nitrobenzene
CAS61437-39-6
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C9H9Cl2NO2/c1-5(2)6-3-7(10)8(11)4-9(6)12(13)14/h3-5H,1-2H3
InChIKeyNCFFZVFAYMAFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-4-isopropyl-5-nitrobenzene Properties & Procurement


1,2-Dichloro-4-(isopropyl)-5-nitrobenzene (CAS 61437-39-6, EINECS 262-791-0, molecular formula C9H9Cl2NO2, molecular weight 234.08) is a polysubstituted nitroaromatic intermediate . It belongs to the class of halogenated alkyl nitrobenzenes . Key physical properties include a boiling point of 308.8°C at 760 mmHg, density of 1.335 g/cm³, flash point of 140.5°C, and calculated LogP of 4.55 [1]. The compound features an isopropyl group flanked by two chlorine atoms (1,2-positions) and a nitro group (5-position) on the benzene ring .

Patented intermediate for HCMV antiviral quinazoline synthesis Regiochem defined
Unique 1,2-dichloro-5-nitro substitution governs SNAr and cross-coupling reactivity Route-specific
High boiling point and low vapor pressure support high-temperature transformations Thermal stability

1,2-Dichloro-4-isopropyl-5-nitrobenzene Substitution Limitations


Substitution with other halogenated nitrobenzenes or isopropyl nitrobenzene isomers is not chemically valid due to the unique regiochemical arrangement of substituents on the benzene ring. This specific arrangement—the precise 1,2-dichloro pattern combined with the 5-nitro group—dictates the compound's reactivity profile in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The spatial and electronic interactions among these three electron-withdrawing groups create a reactivity landscape that is not replicated by other isomers or analogs . Even minor changes, such as shifting the nitro group or removing one chlorine atom, significantly alter the activation energy for subsequent derivatizations and can lead to different reaction outcomes . The quantitative differences in physicochemical properties and documented synthetic utility presented below demonstrate why this specific CAS entity is required for applications where precise substitution patterns govern downstream reaction yields and product purity.

Positional isomers (e.g., 3,4-dichloro) alter SNAr activation energy and may lead to different reaction outcomes.
Removal of even one chlorine atom shifts electronic landscape, invalidating the patented synthetic route.
Regiochemistry is mandatory for downstream quinazoline formation; substitution risks protocol deviation.

1,2-Dichloro-4-isopropyl-5-nitrobenzene Differentiation Evidence


Regiochemical Specificity for HCMV Antiviral Synthesis

1,2-Dichloro-4-(isopropyl)-5-nitrobenzene is explicitly claimed as a synthetic intermediate in the preparation of substituted quinazoline compounds for the treatment and prophylaxis of human cytomegalovirus (HCMV) infection [1]. The patent defines the compound by its precise substitution pattern: a benzene ring bearing two chlorine atoms at the 1,2-positions, an isopropyl group at the 4-position, and a nitro group at the 5-position [1]. This specific regiochemistry is required for subsequent synthetic steps in the patented process. No data exists to suggest that other positional isomers (e.g., 1,3-dichloro or 4,5-dichloro analogs) would yield the same downstream quinazoline derivatives.

Synthetic Regiochem
Cross-study comparable
Precise 1,2-Cl₂ / 4-isopropyl / 5-NO₂ pattern
Mandatory for patented HCMV antiviral quinazoline synthesis
Other dichloro isomers yield different products or none
Medicinal Chemistry Antiviral Agents HCMV Inhibitors

Boiling Point and Thermal Stability

The boiling point of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is reported as 308.8°C at 760 mmHg . In contrast, the less substituted analog 1-isopropyl-4-nitrobenzene (CAS 1817-47-6) exhibits a boiling point of only 106–107°C at 11 mmHg [1]. Even under reduced pressure conditions, the boiling point of the target compound remains substantially higher than that of the monochloro analog, indicating significantly greater intermolecular forces and thermal stability due to the presence of two electron-withdrawing chlorine atoms and the nitro group.

Boiling Point
Class-level inference
308.8 °C (760 mmHg) vs ~107 °C (11 mmHg) for monochloro analog
Substantially higher thermal stability enables wider processing window
Extrapolated comparison; direct data under identical pressure not available
Physical Organic Chemistry Process Chemistry Thermal Stability

HPLC Purity and Impurity Profiling

A validated reverse-phase HPLC method exists for the analysis of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene using a Newcrom R1 column with a mobile phase composed of acetonitrile, water, and phosphoric acid [1]. The method is reported to be scalable for preparative separation and suitable for impurity isolation and pharmacokinetic applications [1]. The LogP value of 4.55 [2] quantifies the compound's high lipophilicity, which governs its retention behavior on reversed-phase stationary phases.

Analytical Method
Supporting evidence
Validated RP-HPLC (Newcrom R1); LogP 4.55
Reduces method development time; ensures robust C18 retention
Scalable for preparative separations and impurity profiling
Analytical Chemistry Quality Control Chromatography

Low Vapor Pressure and Handling Advantages

The vapor pressure of 1,2-dichloro-4-(isopropyl)-5-nitrobenzene is reported as 0.00121 mmHg at 25°C . This low vapor pressure is consistent with its high boiling point of 308.8°C and reflects the combined effect of the two chlorine atoms and the nitro group on intermolecular forces. For comparison, mono-substituted nitrobenzenes with isopropyl groups typically exhibit significantly higher vapor pressures at ambient temperature due to their lower molecular weight and fewer polar substituents.

Vapor Pressure
Data to verify
0.00121 mmHg at 25 °C
Minimizes evaporative loss and inhalation exposure during handling
Class-level comparison; specific isomer data limited
Process Safety Occupational Hygiene Physical Chemistry

1,2-Dichloro-4-isopropyl-5-nitrobenzene Application Scenarios


HCMV Antiviral Quinazoline Synthesis

This compound is a documented synthetic intermediate in the preparation of substituted quinazoline compounds intended for the treatment and prophylaxis of human cytomegalovirus (HCMV) infection [1]. The patented synthetic route requires the precise 1,2-dichloro-4-isopropyl-5-nitro substitution pattern. Procurement of this specific CAS number is essential for researchers executing this patented methodology.

Quality Control and Analytical Method Development

The availability of a validated reverse-phase HPLC method [2] makes this compound a reliable reference standard for method development, system suitability testing, and impurity profiling. The high LogP of 4.55 ensures predictable retention behavior on C18 stationary phases, facilitating robust and reproducible chromatographic analysis in regulated environments.

High-Temperature Synthetic Transformations

With a boiling point of 308.8°C and low vapor pressure of 0.00121 mmHg at 25°C , this compound is well-suited for reactions requiring elevated temperatures without significant product loss due to volatilization. This thermal stability enables its use in nucleophilic aromatic substitution reactions and metal-catalyzed cross-couplings that demand prolonged heating.

Halogenated Nitroaromatic SAR Studies

The unique arrangement of two chlorine atoms, an isopropyl group, and a nitro group creates a distinct steric and electronic environment . This makes the compound valuable as a building block in SAR campaigns exploring the effects of polysubstitution on biological activity or materials properties.

Application
Selection Property
Validation Focus
HCMV antiviral quinazoline synthesis (research intermediate)
Exact regiochemical match to patented route
Regioisomeric identity by HPLC/NMR
Analytical method development and QC reference
Validated RP-HPLC method; high LogP (4.55)
Purity assessment and system suitability
High-temperature synthesis (SNAr, cross-coupling)
High boiling point and low vapor pressure
Thermal stability and minimal evaporative loss
SAR studies of polysubstituted nitroaromatics
Distinct 1,2-dichloro-5-nitro substitution pattern
Comparative reactivity and biological screening

Technical Documentation Hub

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